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Compound of Interest

Compound Name: NCX-6560

Cat. No.: B1677005 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the research findings for NCX-6560, a novel

nitric oxide (NO)-donating statin, against its parent compound, atorvastatin, and other

alternative lipid-lowering therapies. The information is compiled from publicly available

preclinical and early-phase clinical data to assist in the independent validation of NCX-6560's

therapeutic potential.

Executive Summary
NCX-6560 is a new chemical entity that covalently links atorvastatin with a nitric oxide (NO)-

donating moiety.[1] This dual mechanism of action aims to provide the established cholesterol-

lowering benefits of a statin with the added pleiotropic effects of nitric oxide, which are often

deficient in cardiovascular diseases.[2][3] Preclinical studies and a Phase 1 clinical trial have

demonstrated that NCX-6560 not only matches the lipid-lowering efficacy of atorvastatin but

also exhibits superior anti-inflammatory, anti-thrombotic, and vasodilatory properties.[1][4] This

suggests a potential for broadened cardiovascular benefits beyond what is achievable with

statin monotherapy.

Mechanism of Action: A Dual Approach
NCX-6560's therapeutic effects stem from two distinct but complementary signaling pathways:
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HMG-CoA Reductase Inhibition: The atorvastatin component of NCX-6560 competitively

inhibits 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in

the cholesterol biosynthesis pathway. This leads to a reduction in intracellular cholesterol

levels, upregulation of LDL receptors on hepatocytes, and consequently, increased

clearance of LDL cholesterol from the circulation.[5]

Nitric Oxide (NO) Donation: The NO-donating moiety releases nitric oxide, a critical signaling

molecule in the cardiovascular system. NO activates soluble guanylate cyclase (sGC) in

vascular smooth muscle cells, leading to an increase in cyclic guanosine monophosphate

(cGMP).[6] This cascade results in vasodilation, inhibition of platelet aggregation, and

reduced inflammation.[1][6]
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Figure 1: Dual Mechanism of Action of NCX-6560.

Comparative Performance Data: NCX-6560 vs.
Atorvastatin
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The following tables summarize the key quantitative findings from preclinical studies comparing

NCX-6560 with an equimolar dose of atorvastatin.

Table 1: In Vitro Biological Activities

Parameter NCX-6560 Atorvastatin Reference

Cholesterol

Biosynthesis Inhibition

(IC50, µM)

1.9 ± 0.4 3.9 ± 1.0 [1]

Vasodilation (EC50,

µM)
53.5 ± 8.3 Inactive [1]

cGMP Formation

(EC50, µM)
1.8 ± 0.7 Inactive [1]

Nitrite Accumulation

Inhibition (IC50, µM)
6.7 ± 1.6 Inactive [1]

Table 2: In Vivo Efficacy in Animal Models
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Parameter
NCX-6560 (46.8
mg/kg/day)

Atorvastatin (40
mg/kg/day)

Reference

Serum Cholesterol

Reduction (%)

-21% (P<0.05 vs.

control)

-14% (P=NS vs.

control)
[1]

Thromboembolism

Mortality Reduction

(U46619-induced, %)

-44% (P<0.05 vs.

vehicle)
No significant effect [1]

Thromboembolism

Mortality Reduction

(Collagen +

Epinephrine-induced,

%)

-56% (P<0.05 vs.

vehicle)
No significant effect [1]

Ex Vivo Platelet

Adhesion Reduction

(%)

-31 ± 1.3% (vs.

vehicle)
Ineffective [1]

Blood Pressure

Reduction (eNOS

knockout mice, %)

-16% (P<0.001 vs.

vehicle)
No effect [1]

Table 3: Phase 1 Clinical Trial Findings (2-week treatment)

Parameter NCX-6560 (48 mg)
Atorvastatin (40
mg)

Reference

LDL-C Reduction Equipotent Equipotent [4]

Total Cholesterol

Reduction
Equipotent Equipotent [4]

Apo B Levels

Reduction
Equipotent Equipotent [4]

Bioavailability of

Atorvastatin and its

active metabolites

~50% of that from

atorvastatin
100% [4]
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Comparison with Other Statin Alternatives
While direct comparative experimental data between NCX-6560 and other classes of lipid-

lowering drugs are not yet publicly available, a comparison of their mechanisms of action

provides insight into their distinct therapeutic approaches.

Table 4: Mechanistic Comparison of Lipid-Lowering Therapies

Drug Class
Primary Mechanism of
Action

Key Target

NCX-6560

Dual: HMG-CoA reductase

inhibition and Nitric Oxide

donation.

HMG-CoA Reductase and

Soluble Guanylate Cyclase.

Statins (e.g., Atorvastatin)
Inhibition of cholesterol

synthesis in the liver.[5]
HMG-CoA Reductase.[5]

Ezetimibe

Inhibition of cholesterol

absorption in the small

intestine.[2][4]

Niemann-Pick C1-Like 1

(NPC1L1) protein.[2][4]

PCSK9 Inhibitors (e.g.,

Alirocumab, Evolocumab)

Monoclonal antibodies that

bind to and inhibit PCSK9,

preventing LDL receptor

degradation.[7][8]

Proprotein convertase

subtilisin/kexin type 9

(PCSK9).[7][8]

Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on

published research.

Cholesterol Biosynthesis Inhibition Assay

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 14 Tech Support

https://www.benchchem.com/product/b1677005?utm_src=pdf-body
https://www.clinpgx.org/pathway/PA2031
https://www.clinpgx.org/pathway/PA2031
https://go.drugbank.com/drugs/DB00973
https://en.wikipedia.org/wiki/Ezetimibe
https://go.drugbank.com/drugs/DB00973
https://en.wikipedia.org/wiki/Ezetimibe
https://www.nps.org.au/assets/91e50d77e7bf287c-fe99c80ec5d2-ECP_PCSK9-MOA_Page_p164_39-5.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5079795/
https://www.nps.org.au/assets/91e50d77e7bf287c-fe99c80ec5d2-ECP_PCSK9-MOA_Page_p164_39-5.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5079795/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677005?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Rat Smooth Muscle Cells Culture

Incubate with NCX-6560 or Atorvastatin

Add [14C]-acetate

Lipid Extraction

Thin Layer Chromatography (TLC)

Quantify Radiolabeled Cholesterol

Calculate IC50

Click to download full resolution via product page

Figure 2: Workflow for Cholesterol Biosynthesis Assay.

Cell Line: Rat smooth muscle cells.
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Procedure:

Cells are cultured in a suitable medium.

Cells are incubated with varying concentrations of NCX-6560 or atorvastatin.

Radiolabeled acetate ([14C]-acetate) is added to the culture medium as a precursor for

cholesterol synthesis.

After an incubation period, cellular lipids are extracted.

The extracted lipids are separated by thin-layer chromatography (TLC).

The amount of radiolabeled cholesterol is quantified using a radioisotope detection

method.

The half-maximal inhibitory concentration (IC50) is calculated from the dose-response

curve.

Vasodilation in Isolated Rabbit Aortic Rings
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Figure 3: Experimental Workflow for Vasodilation Assay.

Tissue: Thoracic aorta from male New Zealand white rabbits.
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Procedure:

The thoracic aorta is isolated and cut into rings.

The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution,

maintained at 37°C and bubbled with 95% O2 and 5% CO2.

The rings are pre-contracted with norepinephrine to induce a stable tone.

NCX-6560 or atorvastatin is added cumulatively in increasing concentrations.

Changes in isometric tension are recorded.

A concentration-response curve is plotted, and the half-maximal effective concentration

(EC50) for relaxation is determined.

Anti-inflammatory Activity in RAW 264.7 Macrophages
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Figure 4: Workflow for Anti-inflammatory Assay.

Cell Line: RAW 264.7 murine macrophages.

Procedure:

Cells are cultured in a suitable medium.

Cells are pre-treated with various concentrations of NCX-6560 or atorvastatin.

Inflammation is induced by adding lipopolysaccharide (LPS) from E. coli.

After a 24-hour incubation, the cell culture supernatant is collected.

Nitrite concentration (an indicator of NO production) in the supernatant is measured using

the Griess assay.

Tumor necrosis factor-alpha (TNF-α) levels in the supernatant are quantified by ELISA.

Cell lysates can be analyzed for inducible nitric oxide synthase (iNOS) expression by

Western blotting.

Anti-thrombotic Activity in a Mouse Model of Pulmonary
Thromboembolism
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Figure 5: Mouse Pulmonary Thromboembolism Model.

Animal Model: Male CD1 mice.

Procedure:

Mice are orally administered NCX-6560, atorvastatin, or a vehicle control.

After a specified time, pulmonary thromboembolism is induced by intravenous injection of

a thrombotic agent (e.g., U46619, a thromboxane A2 mimetic, or a combination of

collagen and epinephrine).

The animals are monitored for mortality over a defined period (e.g., 60 minutes).

The percentage reduction in mortality in the treated groups is calculated relative to the

vehicle-treated group.
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Conclusion
The available data indicate that NCX-6560 is a promising therapeutic candidate that combines

the well-established lipid-lowering effects of atorvastatin with the beneficial cardiovascular

properties of nitric oxide. Preclinical and early clinical findings suggest that NCX-6560 may

offer a superior therapeutic profile to atorvastatin alone, particularly in patients with endothelial

dysfunction and a pro-inflammatory, pro-thrombotic state. Further clinical development and

direct comparative studies with other lipid-lowering agents will be crucial to fully elucidate the

therapeutic potential of NCX-6560 in the management of cardiovascular diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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